1-(2-Methylpropanoyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Methylpropanoyl)piperidine-4-carboxamide is a chemical compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides, which are known for their significant roles in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-Isobutyryl-4-piperidinecarboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in DNA replication and transcription .
Mode of Action
1-Isobutyryl-4-piperidinecarboxamide interacts with the DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling and uncoiling of DNA, which is a critical process for DNA replication and transcription. As a result, the DNA processes are halted, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. The disruption of these pathways prevents the bacteria from multiplying and functioning normally, leading to their death . The exact downstream effects of these disruptions are still under investigation.
Result of Action
The result of the action of 1-Isobutyryl-4-piperidinecarboxamide is the death of the Mycobacterium abscessus bacteria . By inhibiting the DNA gyrase, the compound prevents the bacteria from carrying out essential life processes, such as DNA replication and transcription, leading to their death .
Preparation Methods
The synthesis of 1-(2-Methylpropanoyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of a piperidine derivative with isobutyryl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified using different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Research has shown its activity against certain bacterial strains, making it a candidate for antimicrobial studies.
Medicine: Its potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Methylpropanoyl)piperidine-4-carboxamide can be compared to other piperidinecarboxamide derivatives, such as:
N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596): This compound acts as a central dopamine antagonist but lacks gastric stimulatory activity.
4-Phenyl-1-piperidinecarboxamide (AH 1932): Known for its antitussive properties, it is structurally similar but functionally different.
The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, which distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)10(14)12-5-3-8(4-6-12)9(11)13/h7-8H,3-6H2,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPBFRCXUVVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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